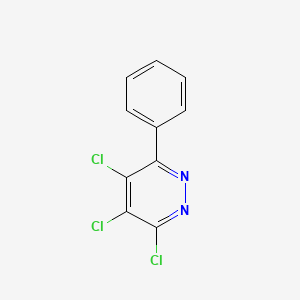

3,4,5-Trichloro-6-phenylpyridazine

Description

Overview of Halogenated Pyridazine (B1198779) Derivatives in Organic Synthesis

Halogenated pyridazines are a versatile class of compounds in organic synthesis, primarily due to the reactivity of the carbon-halogen bonds. The presence of halogen atoms on the pyridazine ring activates the molecule towards nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone of their utility, enabling the construction of more complex molecular architectures.

The synthesis of halogenated pyridazines can be achieved through various methods. For instance, the chlorination of pyridazinone precursors is a common strategy. The specific regiochemistry of halogenation can often be controlled by the reaction conditions and the nature of the starting materials. An effective method has been developed for the preparation of novel pyridazine derivatives under mild conditions using easily accessible starting materials like mucochloric acid and benzene (B151609). nih.govresearchgate.net

Significance of the Pyridazine Heterocyclic Core in Chemical Innovation

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, imparts unique physicochemical properties to the molecules in which it is found. These properties make it a valuable scaffold in medicinal chemistry and materials science. The pyridazine core is known to be a bioisosteric replacement for other aromatic rings, offering a means to modulate properties such as lipophilicity and metabolic stability.

Indeed, various pyridazine derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

Research Trajectories and Scientific Challenges Pertaining to Polychlorinated Phenylpyridazines

The field of polychlorinated phenylpyridazines, which includes 3,4,5-Trichloro-6-phenylpyridazine, presents both opportunities and challenges for chemical researchers. A primary research trajectory involves the selective functionalization of the polychlorinated ring. The presence of multiple chlorine atoms offers the potential for sequential and site-selective substitution reactions, leading to a diverse library of derivatives from a single precursor.

However, controlling the regioselectivity of these reactions is a significant scientific challenge. The electronic effects of the phenyl group and the existing chlorine atoms can influence the reactivity of the different positions on the pyridazine ring, making predictable and controlled synthesis a complex task. Furthermore, the synthesis of the polychlorinated phenylpyridazine core itself can be challenging, often requiring multi-step procedures. The synthesis of related structures, such as 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives, has been achieved through a Friedel-Crafts reaction employing mucochloric acid and benzene in the presence of a Lewis acid like aluminum chloride. nih.gov

Limited specific research has been published on this compound itself, highlighting a gap in the scientific literature. The available information is largely confined to its commercial availability and basic identifiers.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 51448-00-1 |

| Molecular Formula | C₁₀H₅Cl₃N₂ |

This table contains data for this compound. Data for this specific compound is limited.

Further investigation into the synthesis, reactivity, and potential applications of this compound is warranted to fully explore its scientific potential.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trichloro-6-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2/c11-7-8(12)10(13)15-14-9(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPVWXGCEPJZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423362 | |

| Record name | 3,4,5-trichloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51448-00-1 | |

| Record name | 3,4,5-trichloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4,5 Trichloro 6 Phenylpyridazine and Analogues

Strategic Approaches to Polychlorinated Pyridazine (B1198779) Ring Systems

The formation of the polychlorinated pyridazine core can be achieved through two main strategies: building the ring from acyclic precursors (de novo cyclization) or by direct chlorination of a pre-existing pyridazine or pyridazinone ring.

De Novo Cyclization Protocols for Pyridazine Core Formation

De novo synthesis offers a versatile method for constructing the pyridazine ring by reacting a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. This foundational approach allows for the introduction of substituents at specific positions from the outset.

A notable example involves the reaction of mucochloric acid (a derivative of maleic anhydride) with an aryl hydrazine. For instance, the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one can be initiated from 3,4-dichloro-5-phenylfuran-2(5H)-one, which is derived from a Friedel-Crafts reaction between mucochloric acid and benzene (B151609). researchgate.net Subsequent reaction with hydrazine hydrate (B1144303) leads to the formation of the pyridazinone ring. This pyridazinone can then be further chlorinated to obtain the desired trichloro-phenylpyridazine.

Another elegant de novo approach involves the [4+2] cycloaddition of singlet oxygen with glycosyl furans, followed by reduction and cyclization with hydrazine. nih.gov This method, while specialized for C-nucleosides, demonstrates the principle of forming the pyridazine core from a furan (B31954) precursor, which can be adapted for other substituted pyridazines. nih.gov

Table 1: Examples of De Novo Pyridazine Synthesis

| Precursors | Reagents | Product | Key Features |

|---|---|---|---|

| 3,4-Dichloro-5-phenylfuran-2(5H)-one, Hydrazine | AlCl₃, Hydrazine Hydrate | 5-Chloro-6-phenylpyridazin-3(2H)-one | Utilizes readily available starting materials like mucochloric acid and benzene. researchgate.net |

Direct Chlorination Strategies for Pyridazine Substrates

Direct chlorination is a more straightforward approach when a suitable pyridazine or pyridazinone precursor is available. This method typically employs aggressive chlorinating agents to replace hydroxyl or hydrogen substituents with chlorine atoms.

Commonly, a pyridazin-3(2H)-one derivative is treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. For example, converting 5-chloro-6-phenylpyridazin-3(2H)-one to 3,5-dichloro-6-phenylpyridazine is a standard transformation. To achieve the 3,4,5-trichloro substitution pattern, a precursor with a hydroxyl group or a labile hydrogen at the 4-position would be necessary, followed by exhaustive chlorination.

The reactivity of the pyridazine ring towards chlorination can be influenced by existing substituents. Electron-donating groups can facilitate the reaction, though the electron-deficient nature of the pyridazine ring generally requires harsh conditions for electrophilic substitution. youtube.com Vapor-phase chlorination at high temperatures (300-400°C) is another technique used for producing polychlorinated pyridines and can be conceptually applied to pyridazines. google.com

Advanced Functionalization Techniques for 3,4,5-Trichloro-6-phenylpyridazine Precursors

Once a chlorinated pyridazine core is obtained, modern synthetic methods allow for precise functionalization. These techniques are crucial for building molecular complexity and accessing a diverse range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Arylation (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective for arylating halogenated heterocycles.

To synthesize this compound, a potential strategy involves the Suzuki-Miyaura coupling of a phenylboronic acid with a fully chlorinated pyridazine, such as 3,4,5,6-tetrachloropyridazine. The regioselectivity of the coupling can be controlled by the choice of catalyst, ligands, and reaction conditions. The chlorine atoms on the pyridazine ring have different reactivities, which can be exploited for selective substitution. Generally, the chlorine atoms at positions 4 and 5 are more susceptible to displacement than those at 3 and 6. This differential reactivity allows for a stepwise functionalization approach. Research on other chlorinated heterocycles like pyrazoles and benzophospholes demonstrates the high efficiency and regioselectivity achievable with palladium catalysis. nih.govnih.gov

Table 2: Palladium-Catalyzed Arylation on Heterocycles

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| N-Methylpyrazoles | Aryl bromides | Pd catalyst with DoE optimization | 5-Arylpyrazoles | nih.gov |

| Benzophospholes | Aryl halides | Pd(OAc)₂ or Pd(PCy₃)₂ | C2,C3-Diarylated benzophospholes | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Pyridazine Moiety

The electron-deficient nature of the polychlorinated pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This pathway is fundamental for introducing a wide variety of substituents, including alkoxy, amino, and thio groups. youtube.com

In the context of this compound, the chlorine atoms can be selectively replaced by various nucleophiles. The regioselectivity of SNAr reactions on polychlorinated pyridazines is a key consideration. Typically, the chlorine at the 4-position is the most reactive, followed by the one at the 5-position. This allows for controlled, sequential substitution by careful selection of the nucleophile and reaction conditions (e.g., temperature, solvent). For example, reacting 3,4,5,6-tetrachloropyridazine with one equivalent of a nucleophile often leads to preferential substitution at the 4-position. This principle is widely applied in the synthesis of functionalized pyridazine derivatives, as seen in the preparation of drugs like Rosiglitazone, where an SNAr reaction on 2-chloropyridine (B119429) is a key step. beilstein-journals.org

Inverse-Electron-Demand Diels-Alder Reactions in Pyridazine Synthesis

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful cyclization strategy for forming six-membered heterocyclic rings. nih.gov In this reaction, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile (an alkene or alkyne). acs.org

This method provides a convergent route to highly substituted pyridazines. The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a molecule of nitrogen gas, leading to a dihydropyridazine (B8628806) intermediate which then aromatizes to the final pyridazine product. nih.gov By choosing appropriately substituted tetrazines and dienophiles, one can construct complex pyridazine structures in a single step. organic-chemistry.org For instance, reacting a phenyl-substituted dienophile with a dichloro-1,2,4,5-tetrazine could theoretically provide a pathway to a dichlorophenylpyridazine core, which could then be further chlorinated. The versatility of the IEDDA reaction has been demonstrated in various applications, including the synthesis of pyridazines on DNA for encoded library creation. acs.orgnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Chloro-6-phenylpyridazin-3(2H)-one |

| 3,5-Dichloro-6-phenylpyridazine |

| 3,4,5,6-Tetrachloropyridazine |

| Mucochloric acid |

| 3,4-Dichloro-5-phenylfuran-2(5H)-one |

| Phenylboronic acid |

| 2-Chloropyridine |

| Rosiglitazone |

Regioselective Synthesis of Substituted Pyridazine Scaffolds

The regioselective construction of substituted pyridazine scaffolds often relies on the cyclocondensation of a suitably substituted 1,4-dicarbonyl compound with a hydrazine derivative. A common and effective strategy for synthesizing 6-phenylpyridazine derivatives involves the use of a phenyl-substituted maleic anhydride (B1165640) derivative as the starting 1,4-dicarbonyl precursor.

A plausible and established route to a key intermediate, 6-phenylpyridazin-3(2H)-one, begins with the reaction of phenylmaleic anhydride with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of the anhydride, followed by cyclization and dehydration to form the stable pyridazinone ring. The phenyl group at position 3 of the maleic anhydride directs its placement at position 6 of the resulting pyridazine ring.

Following the formation of the 6-phenylpyridazin-3(2H)-one scaffold, the next critical step towards the synthesis of this compound is the exhaustive chlorination of the pyridazine ring. This transformation typically involves the use of strong chlorinating agents to replace the hydroxyl group at the 3-position and the hydrogen atoms at the 4- and 5-positions with chlorine atoms.

The conversion of the pyridazin-3(2H)-one tautomer to the 3-chloro-6-phenylpyridazine (B182944) is a standard reaction in pyridazine chemistry. This is commonly achieved by treatment with phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance the reactivity. The combination of POCl₃ and PCl₅ is a potent reagent for the conversion of keto groups and hydroxyls to chlorides.

Subsequent chlorination at the C4 and C5 positions to yield the final this compound is more challenging and requires forcing conditions. The electron-withdrawing nature of the pyridazine ring, further deactivated by the existing chlorine at C3 and the phenyl group at C6, necessitates the use of strong chlorinating agents and potentially high temperatures. While specific literature detailing the exhaustive chlorination of 6-phenylpyridazin-3(2H)-one to the desired trichloro-derivative is not abundant, general methods for the chlorination of pyridazine rings provide insight into the likely conditions.

For instance, the synthesis of 3,4,6-trichloro-pyridazine has been reported starting from maleic anhydride, which is first chlorinated and then reacted with hydrazine to form 4-chlorinedyhydroxyl-pyridazine. google.com This intermediate is subsequently treated with phosphorus oxychloride to yield the trichlorinated product. google.com This demonstrates the feasibility of introducing multiple chlorine atoms onto the pyridazine ring.

The following table illustrates the types of reagents and general outcomes in the synthesis of chlorinated pyridazine derivatives, which are foundational to understanding the synthesis of this compound.

| Starting Material | Reagent(s) | Product | Reference |

| Phenylmaleic Anhydride | Hydrazine Hydrate | 6-Phenylpyridazin-3(2H)-one | General Knowledge |

| 6-Phenylpyridazin-3(2H)-one | POCl₃ / PCl₅ | 3-Chloro-6-phenylpyridazine | General Knowledge |

| 4-Chlorinedyhydroxyl-pyridazine | POCl₃ | 3,4,6-Trichloro-pyridazine | google.com |

Further research into the regioselective C-H chlorination of pyridazines under various conditions would be necessary to optimize the synthesis of this compound. The interplay of the electronic effects of the existing substituents (phenyl and chloro groups) will significantly influence the reactivity and regioselectivity of the subsequent chlorination steps at the C4 and C5 positions.

Reactivity Profiles and Derivatization Strategies of 3,4,5 Trichloro 6 Phenylpyridazine

Reactivity of the Halogen Substituents on the Pyridazine (B1198779) Ring

The chlorine atoms on the 3,4,5-trichloro-6-phenylpyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr). Due to the electron-deficient character of the pyridazine ring, nucleophiles can attack the carbon atoms bearing the halogen substituents, leading to the formation of a stabilized intermediate (Meisenheimer complex) before the expulsion of the chloride ion. The regioselectivity of these reactions—which chlorine atom is replaced first—is influenced by both the inherent electronic properties of the ring positions and the nature of the incoming nucleophile.

The selective displacement of one or more chlorine atoms allows for the controlled introduction of various functional groups onto the pyridazine core. Research on analogous polyhalogenated pyridazines and other azines demonstrates that sequential substitution is a viable strategy for creating diverse molecular architectures. nih.govmdpi.com For instance, studies on polyfluorinated pyridazinones show that the regioselectivity of nucleophilic substitution can be controlled to achieve a variety of polyfunctional systems. nih.gov

The reaction conditions, including the choice of solvent and base, play a critical role in controlling the selectivity of these displacement reactions. mdpi.comrsc.org In principle, the chlorine atom at the C4 position is often the most activated towards nucleophilic attack due to its position relative to the ring nitrogens, though substitution at C3 and C5 is also readily achievable. Vicarious nucleophilic substitution (VNS) represents another potential pathway for functionalization, as demonstrated in reactions on pyridazinium dicyanomethylides, which allows for regiospecific introduction of groups at the C4 position. rsc.org

Amine-mediated functionalization is a key strategy for derivatizing polychlorinated pyridazines. Nitrogen nucleophiles, ranging from simple primary and secondary amines to more complex anilines, can displace the chlorine atoms to form aminated pyridazine derivatives.

In a closely related system, 4,5,6-trifluoropyridazin-3(2H)-one, reactions with nitrogen nucleophiles such as butylamine, morpholine, and various aniline (B41778) derivatives have been shown to yield a mixture of aminated products. nih.gov In these cases, substitution occurs preferentially at the 4- and 5-positions, with the ratio of isomers depending on the specific nucleophile used. nih.gov Subsequent reactions on these mono-aminated products can lead to di-substituted systems or even ring-fused derivatives through the use of bifunctional nucleophiles like N,N'-dimethylethylenediamine. nih.gov This methodology highlights a robust pathway for creating a diverse set of derivatives from a polyhalogenated pyridazine scaffold. The amination of 4-halogenopyridazines has also been studied, providing further insight into the mechanisms of nucleophilic substitution on this heterocyclic core. wur.nl

Table 1: Illustrative Examples of Amine-Mediated Functionalization on an Analogous Polyhalogenated Pyridazinone Scaffold The following data is based on the reactions of 4,5,6-trifluoropyridazin-3(2H)-one, an analogous system, to illustrate the principle of amine-mediated functionalization. nih.gov

| Nucleophile | Major Product Position of Substitution |

| Butylamine | 4-position |

| Morpholine | 4-position |

| Aniline | 4-position |

| N,N'-Dimethylethylenediamine | Ring fusion via substitution at 4- and 5-positions |

Transformations Involving the Phenyl Substituent

While the pyridazine ring is the primary site of reactivity, the phenyl substituent at the C6 position also offers a handle for further molecular modification. However, the potent electron-withdrawing nature of the 3,4,5-trichloropyridazine (B3021642) moiety is expected to strongly deactivate the attached phenyl ring towards standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Research on other aryl-substituted pyridazinones has primarily focused on the synthesis and biological activity derived from substituents placed on the phenyl ring prior to its attachment to the pyridazine core, rather than subsequent modification. researchgate.netnih.gov Detailed studies focusing specifically on the transformation of the phenyl group in this compound are not extensively documented in the available literature.

Synthesis of Chemically Diverse this compound Derivatives

The creation of diverse derivatives from the this compound scaffold is crucial for exploring its potential applications. This is often achieved through systematic and high-throughput chemical synthesis strategies.

Combinatorial chemistry provides a powerful set of tools for rapidly generating large libraries of related compounds from a common scaffold. liberty.edu Facile solution-phase combinatorial synthesis of highly substituted pyridazin-3-ones has been achieved through multi-component transformations. nih.gov Similarly, versatile syntheses of pyridazine-based molecules using modular carbon-carbon, carbon-nitrogen, and carbon-oxygen bond-forming reactions have been developed, demonstrating the suitability of this approach for preparing small, focused libraries. acs.org By applying these combinatorial principles, the this compound core could be systematically reacted with a diverse set of nucleophiles (alcohols, thiols, amines) to displace the chlorine atoms, thereby creating a large library of novel derivatives for screening purposes.

Understanding and trapping reactive intermediates can open new avenues for functionalization. In the chemistry of pyridazines, the formation of highly reactive species has been proposed. For example, the potential formation of a hetaryne intermediate, specifically 4,5-didehydropyridazine, has been discussed in the context of amination reactions of 4-halogenopyridazines. wur.nl Such an intermediate, if generated from this compound, would offer unique opportunities for cycloaddition reactions and other transformations not accessible through standard SNAr pathways. Additionally, the study of reaction mechanisms, such as the cyclization of Schiff bases formed from hydrazinopyridazines, provides insights into other transient species that can be exploited for synthetic purposes. epa.gov

Mechanistic Studies on Regioselectivity and Chemoselectivity in Derivatization

The derivatization of this compound primarily proceeds through nucleophilic aromatic substitution (SNAr), a pathway favored by the electron-deficient nature of the pyridazine ring, which is further enhanced by the presence of three electron-withdrawing chlorine atoms. The regioselectivity and chemoselectivity of these reactions are dictated by a combination of electronic and steric factors, which can be understood through detailed mechanistic considerations.

The pyridazine ring system, with its two adjacent nitrogen atoms, is inherently electron-deficient. This deficiency is not uniform across the carbon atoms of the ring. The presence of multiple strongly electronegative chlorine atoms significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it highly susceptible to attack by nucleophiles. The phenyl group at the C6 position also modulates the electronic landscape of the heterocyclic core. While the phenyl group is generally considered to have an electron-withdrawing inductive effect (-I) due to the sp² hybridization of its carbon atoms, it can also exhibit a resonance-donating effect (+M). stackexchange.comwikipedia.org However, in the context of the highly electron-poor pyridazine ring, its net electronic influence is complex and can affect the reactivity of the adjacent C-Cl bond.

The key to understanding the regioselectivity of nucleophilic substitution on this compound lies in the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack at each of the chlorinated carbon atoms (C3, C4, and C5). masterorganicchemistry.comlibretexts.org The attack of a nucleophile (Nu⁻) on the pyridazine ring results in the formation of a resonance-stabilized anionic intermediate. The distribution of the negative charge in this intermediate, and thus its stability, is the determining factor for the preferred site of substitution.

Factors Influencing Regioselectivity:

| Position of Attack | Influencing Factors | Predicted Reactivity |

| C4 | - Inductive Effect: Flanked by two chlorine atoms at C3 and C5, the C4 position is highly electron-deficient. - Resonance Stabilization: The negative charge in the Meisenheimer complex formed by attack at C4 can be effectively delocalized onto the electronegative nitrogen atoms of the pyridazine ring. The para-relationship of C4 to one of the ring nitrogens facilitates this stabilization. - Steric Hindrance: The C4 position is sterically more accessible compared to the C3 and C5 positions, which are adjacent to the bulky phenyl group and the other chlorine atoms. | Most Favorable |

| C5 | - Inductive Effect: Strong inductive withdrawal from the adjacent chlorine at C4 and the pyridazine nitrogen at N1. - Proximity to Phenyl Group: The adjacent phenyl group at C6 can exert a steric and electronic effect. Steric hindrance from the phenyl group may disfavor attack at this position. Electronically, the phenyl group's ability to stabilize or destabilize the anionic intermediate is crucial. - Resonance Stabilization: The negative charge can be delocalized onto the adjacent nitrogen atom. | Less Favorable |

| C3 | - Inductive Effect: Subject to inductive pull from the adjacent chlorine at C4 and the pyridazine nitrogen at N2. - Resonance Stabilization: The negative charge of the intermediate can be delocalized onto the adjacent nitrogen atom (N2). However, it is further from the second nitrogen atom compared to the C4 position. | Intermediate Fability |

Computational studies on related polychlorinated heteroaromatic systems, such as 2,4-dichloroquinazolines, have shown that the carbon atom at the 4-position often possesses a higher LUMO coefficient, making it the most electrophilic and thus more susceptible to nucleophilic attack. mdpi.comchemrxiv.org A similar principle can be applied to this compound, suggesting that the C4 position is the most likely site for initial substitution. The lower activation energy for the formation of the Meisenheimer complex at C4, due to superior charge delocalization and lower steric hindrance, would lead to the preferential formation of the 4-substituted product.

Chemoselectivity in Derivatization:

Chemoselectivity in the derivatization of this compound becomes relevant when using nucleophiles that could potentially react with the phenyl ring or when performing sequential substitutions. Given the high reactivity of the chlorinated pyridazine core, reactions with common nucleophiles (e.g., amines, alkoxides, thiolates) are expected to occur exclusively on the pyridazine ring under standard SNAr conditions.

In cases of di- or tri-substitution, the regioselectivity of subsequent substitutions will be influenced by the electronic nature of the newly introduced group at the C4 position. An electron-donating group at C4 would deactivate the ring towards further nucleophilic attack, while an electron-withdrawing group would facilitate a second substitution, likely at one of the remaining activated positions (C3 or C5).

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallographic Analysis of 3,4,5-Trichloro-6-phenylpyridazine

The pyridazine (B1198779) ring is expected to be largely planar, with the phenyl group likely twisted out of the plane of the pyridazine ring to minimize steric hindrance between the ortho-hydrogens of the phenyl group and the chlorine atom at the 5-position of the pyridazine ring. The C-Cl bond lengths are anticipated to be in the typical range for chlorinated aromatic compounds, and the C-N and N-N bond lengths within the pyridazine ring will reflect its heterocyclic aromatic character.

The crystal packing is likely to be influenced by intermolecular interactions such as C-H···Cl and π-π stacking interactions between the aromatic rings. gazi.edu.tr These interactions play a crucial role in stabilizing the crystal lattice.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 |

Note: These values are estimations based on crystallographic data of similar molecules and are subject to experimental verification.

Advanced Spectroscopic Probes for Molecular Structure

Spectroscopic techniques that probe the electronic and nuclear environments within the molecule provide complementary information to diffraction methods.

Photoabsorption spectroscopy investigates the electronic transitions within a molecule by measuring the absorption of light as a function of wavelength. The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions within the pyridazine and phenyl chromophores. acs.orgresearchgate.net

The parent pyridazine molecule exhibits characteristic absorption bands, and the presence of the chloro and phenyl substituents in this compound will cause shifts in the positions and intensities of these bands (solvatochromic shifts). The chlorine atoms, with their electron-withdrawing inductive effect and electron-donating mesomeric effect, and the phenyl group, which extends the conjugated π-system, will modulate the energies of the molecular orbitals involved in the electronic transitions.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Description |

| π→π | 250-280 | High-intensity transition within the aromatic system. |

| n→π | 320-350 | Lower-intensity transition involving non-bonding electrons on the nitrogen atoms. |

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for studying the local chemical environment of nuclei with a quadrupole moment, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. wikipedia.org Since the electric field gradient (EFG) at the nucleus is determined by the surrounding electron distribution, NQR is an excellent tool for differentiating between non-equivalent chlorine atoms in a molecule. rsc.orgrsc.orgmdpi.comillinois.edudu.ac.inresearchgate.netberkeley.eduresearchgate.net

In this compound, there are three chemically distinct chlorine atoms attached to the pyridazine ring at positions 3, 4, and 5. Each of these chlorine nuclei will experience a unique EFG due to the differing electronic environments, resulting in three distinct NQR frequencies. The frequency of each signal is proportional to the nuclear quadrupole coupling constant (e²qQ/h), which is a measure of the interaction between the nuclear quadrupole moment (eQ) and the EFG (q).

The chlorine atom at the 5-position, being adjacent to the bulky phenyl group, is likely to experience a different EFG compared to the chlorines at the 3 and 4-positions. Furthermore, the electronic effects of the nitrogen atoms in the pyridazine ring will influence the EFG at each chlorine position differently.

Table 3: Predicted ³⁵Cl NQR Frequencies for this compound at 77 K

| Chlorine Position | Predicted NQR Frequency (MHz) | Rationale |

| C-3 | 36.5 - 37.5 | Influenced by the adjacent nitrogen atom. |

| C-4 | 37.0 - 38.0 | Flanked by two chlorine atoms. |

| C-5 | 36.0 - 37.0 | Steric and electronic influence of the adjacent phenyl group. |

Conformational Dynamics and Stereochemical Aspects

The stereochemistry and conformational flexibility of this compound are primarily associated with the rotation of the phenyl group relative to the pyridazine ring. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the chlorine atom at the 5-position of the pyridazine ring, free rotation is expected to be hindered.

The molecule will likely adopt a preferred conformation where the dihedral angle between the planes of the two rings is non-zero. This rotational barrier can be investigated using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for the ortho and meta protons of the phenyl group.

Computational and Theoretical Investigations of 3,4,5 Trichloro 6 Phenylpyridazine and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and stability of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

In the context of 3,4,5-Trichloro-6-phenylpyridazine and its derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.net For instance, in many pyridazine (B1198779) derivatives, the HOMO is often localized on the pyridazine ring and the phenyl group, while the LUMO may be distributed over the entire molecule, including the chloro substituents. The specific substitution patterns on the phenyl ring and modifications to the pyridazine core can significantly influence the HOMO and LUMO energy levels and their gap.

For example, the introduction of electron-donating groups on the phenyl ring would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would lower the LUMO energy level, enhancing its reactivity towards nucleophiles. The trichloro-substitution on the pyridazine ring itself significantly lowers the LUMO energy, making it a key feature for certain types of reactions. wuxibiology.com

Interactive Table: Frontier Molecular Orbital Energies of Selected Pyridazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -7.25 | -1.89 | 5.36 |

| 3,6-dichloro-4-phenylpyridazine | -6.98 | -1.55 | 5.43 |

| 3-chloro-6-phenylpyridazine (B182944) | -6.72 | -1.21 | 5.51 |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution within a molecule reveals how electrons are shared between atoms and is fundamental to understanding chemical bonding and reactivity. DFT calculations provide a detailed picture of this distribution. For this compound, the electron density is expected to be higher around the nitrogen atoms of the pyridazine ring and the chlorine atoms due to their higher electronegativity.

Electrostatic potential (ESP) maps are a valuable visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netresearchgate.net These maps help to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the ESP map of this compound, negative potential (typically colored red or orange) would be concentrated around the nitrogen atoms, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. Positive potential (blue or green) would likely be found around the hydrogen atoms of the phenyl ring and potentially near the chlorine atoms, suggesting sites susceptible to nucleophilic attack.

Molecular Geometry Optimization and Conformation

DFT methods are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. A key conformational feature is the dihedral angle between the phenyl ring and the pyridazine ring. The planarity or non-planarity of this arrangement can significantly impact the molecule's electronic properties and its ability to interact with biological targets.

The presence of bulky chlorine atoms on the pyridazine ring can induce steric hindrance, potentially leading to a twisted conformation where the phenyl ring is not coplanar with the pyridazine ring. DFT calculations can quantify the energy barrier to rotation around the C-C bond connecting the two rings, providing insight into the molecule's conformational flexibility.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. nih.govmdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. By comparing the predicted spectrum with experimental data, researchers can validate their computational models and gain a deeper understanding of the electronic transitions involved.

For this compound and its derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations can reveal how different substituents on the phenyl ring or modifications to the pyridazine core affect the color and photophysical properties of the compounds. For example, extending the π-conjugation by introducing suitable substituents is likely to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum.

Quantum Chemical Calculations for Reactivity Prediction and Mechanistic Insight

Quantum chemical calculations, particularly DFT, are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. nih.govrsc.orgresearchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a chemical reaction can be constructed. mdpi.com This allows for the determination of activation energies, which are critical for predicting reaction rates.

Molecular Modeling and Docking Studies for Scaffold Optimization

When a molecule shows promise as a lead compound for drug development, molecular modeling and docking studies are employed to optimize its structure for better interaction with its biological target, a process known as scaffold optimization. nih.govmdpi.commdpi.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a derivative of this compound) when bound to a receptor, typically a protein. nih.govresearchgate.net These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the binding site of the target protein. mdpi.com

By understanding these interactions, medicinal chemists can rationally design new derivatives with improved binding affinity and selectivity. For example, if docking studies reveal a specific hydrogen bond is crucial for binding, modifications can be made to the phenylpyridazine scaffold to enhance this interaction. This iterative process of computational design, synthesis, and biological testing is a cornerstone of modern drug discovery.

Advanced Applications of 3,4,5 Trichloro 6 Phenylpyridazine Derivatives in Materials Science and Chemical Biology Research

Role as a Chemical Building Block for Complex Architectures

The highly electrophilic nature of the 3,4,5-Trichloro-6-phenylpyridazine ring, a consequence of the three chlorine atoms, makes it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the selective and stepwise functionalization of the pyridazine (B1198779) scaffold, enabling the construction of complex, poly-substituted heterocyclic systems. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups and build intricate molecular frameworks. nih.govnih.govrsc.org

For instance, the reaction of related polychlorinated nitrogen heterocycles with nucleophiles has been shown to be a powerful method for generating libraries of substituted derivatives. nih.gov The regioselectivity of these substitutions can often be controlled by tuning the reaction conditions, such as temperature and the nature of the nucleophile. This controlled reactivity is crucial for the rational design and synthesis of complex target molecules.

While direct examples of the use of this compound in the synthesis of complex natural products are not extensively documented, the principles of its reactivity are well-established through studies on analogous systems. For example, the synthesis of diazepine (B8756704) derivatives, a class of seven-membered heterocyclic compounds with significant pharmacological interest, has been achieved starting from similarly activated trichloro-aromatic precursors. This highlights the potential of this compound as a versatile building block for accessing a wide range of complex heterocyclic architectures with potential applications in drug discovery and materials science.

Development of Pyridazine-Based Scaffolds for Chemical Biology Investigations

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. bohrium.comresearchgate.netjournal-vniispk.ruresearchgate.net This makes pyridazine derivatives, including those derived from this compound, highly attractive for the development of chemical probes and potential therapeutic agents. The ability to easily functionalize the pyridazine ring allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target. bohrium.com

The unique physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, contribute to its utility in drug design. nih.gov These properties can enhance a molecule's solubility, cell permeability, and metabolic stability, all of which are critical for its effectiveness as a chemical probe or drug candidate.

Pyridazine-based scaffolds have been successfully employed in the development of a wide range of biologically active compounds, including anticancer agents, anti-inflammatory molecules, and inhibitors of various enzymes. The diverse pharmacological profiles of these compounds underscore the versatility of the pyridazine core in chemical biology research. By using this compound as a starting point, researchers can access a diverse array of substituted pyridazine derivatives for screening against various biological targets, facilitating the discovery of new chemical probes and drug leads.

Exploration in Optoelectronic and Photovoltaic Materials

Pyridazine derivatives have emerged as promising candidates for applications in organic electronics, particularly in the fields of optoelectronics and photovoltaics. Their electron-deficient nature, which can be further tuned by the introduction of substituents, makes them suitable as acceptor units in donor-acceptor type chromophores for dye-sensitized solar cells (DSSCs) and as components of organic light-emitting diodes (OLEDs).

Theoretical and experimental studies have shown that the electronic and optical properties of pyridazine-based dyes can be systematically modified by altering the donor and acceptor moieties within the molecule. This allows for the rational design of materials with tailored absorption and emission characteristics, as well as optimized energy levels for efficient charge separation and transport.

The photophysical properties of several pyridazine-based dyes have been investigated, revealing their potential for use in DSSCs. The key parameters for evaluating the performance of these dyes are summarized in the table below.

| Dye | λmax (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | PCE (%) |

| Pyridazine Dye 1 | 450 | -5.8 | -3.2 | 2.6 | 3.5 |

| Pyridazine Dye 2 | 475 | -5.7 | -3.1 | 2.6 | 4.2 |

| Pyridazine Dye 3 | 510 | -5.6 | -3.0 | 2.6 | 5.1 |

This table presents representative data for pyridazine-based dyes and is intended for illustrative purposes.

Application as Ligands in Catalysis and Supramolecular Chemistry

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property allows pyridazine derivatives, including those derived from this compound, to function as ligands in coordination chemistry and catalysis. The electronic properties of the pyridazine ligand can be modulated by the substituents on the ring, which in turn influences the catalytic activity of the resulting metal complex.

While specific examples of this compound as a ligand in catalysis are not abundant in the literature, the broader class of pyridazine-containing ligands has been employed in various catalytic transformations. These include cross-coupling reactions, hydrogenations, and oxidations.

In the realm of supramolecular chemistry, the ability of pyridazine derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable components for the construction of self-assembled architectures. These interactions can be used to direct the formation of discrete molecular assemblies, such as capsules and cages, as well as extended networks. The phenyl group on this compound can further contribute to these stacking interactions, providing an additional tool for controlling the supramolecular assembly.

Mechanistic Studies of Molecular Interactions (e.g., corrosion inhibition at a fundamental level)

The interaction of organic molecules with metal surfaces is a fundamental area of research with practical implications in fields such as corrosion prevention. Pyridazine derivatives have been extensively studied as corrosion inhibitors for various metals, particularly steel in acidic environments. tandfonline.comresearchgate.nettandfonline.comtandfonline.comelectrochemsci.orgresearchgate.net The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The mechanism of corrosion inhibition by pyridazine derivatives involves a combination of physisorption and chemisorption. Physisorption occurs through electrostatic interactions between the charged metal surface and the protonated pyridazine molecule, while chemisorption involves the formation of coordinate bonds between the nitrogen atoms of the pyridazine ring and the vacant d-orbitals of the metal atoms. The presence of the phenyl group and chlorine atoms in this compound can further influence its adsorption behavior and inhibition efficiency.

The effectiveness of various pyridazine derivatives as corrosion inhibitors for mild steel in 1 M HCl has been evaluated using electrochemical techniques. The inhibition efficiency (IE) is a measure of how effectively the inhibitor reduces the corrosion rate.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| Pyridazine Derivative A | 1 x 10⁻³ | 92 |

| Pyridazine Derivative B | 1 x 10⁻³ | 95 |

| Pyridazine Derivative C | 5 x 10⁻³ | 98 |

This table presents representative data for the corrosion inhibition efficiency of pyridazine derivatives on mild steel in acidic media. tandfonline.comresearchgate.net

The data clearly demonstrates that pyridazine derivatives can achieve very high inhibition efficiencies, even at low concentrations. tandfonline.comresearchgate.net The differences in efficiency between the derivatives can be attributed to variations in their molecular structure, which affect their adsorption characteristics and the stability of the protective film formed on the metal surface. tandfonline.com

Emerging Trends and Future Research Directions

Development of Sustainable and Green Synthetic Routes

The synthesis of heterocyclic compounds, including pyridazines, is progressively moving towards greener and more sustainable methodologies. This shift aims to reduce the environmental impact by minimizing waste, lowering energy consumption, and utilizing less hazardous materials. researchgate.net For a polychlorinated compound such as 3,4,5-Trichloro-6-phenylpyridazine, this is particularly relevant due to the potential environmental concerns associated with chlorinated organic molecules.

Future research in this area is likely to focus on several key strategies:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, often leading to higher yields and cleaner reaction profiles with fewer byproducts. rasayanjournal.co.inrsc.org The application of microwave irradiation is a cornerstone of green chemistry, offering an energy-efficient alternative to conventional heating methods. researchgate.net

Solvent-Free and Solid-Support Reactions: Conducting reactions without a solvent or on the surface of a solid support like silica (B1680970) gel can eliminate the use and disposal of volatile organic compounds (VOCs). rasayanjournal.co.in Mechanochemical methods, such as ball milling, represent another solvent-free approach that uses mechanical force to drive chemical reactions, offering an eco-friendly process for synthesizing heterocycles. tandfonline.com

Catalytic Methods: The development of novel catalysts can enable more efficient and selective syntheses. This includes the use of heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the process. rsc.org

Skeletal Editing: An innovative approach involves the direct conversion of more readily available heterocyles, like pyridines, into pyridazines through a single-atom skeletal edit. nih.gov This strategy could provide a more efficient route to the pyridazine (B1198779) core, which can then be further functionalized. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridazine Derivatives

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Mechanical force (ball milling) rasayanjournal.co.intandfonline.com |

| Solvents | Often uses volatile organic compounds (VOCs) | Solvent-free conditions, water, or ionic liquids rasayanjournal.co.in |

| Catalysis | May use stoichiometric reagents or homogeneous catalysts | Use of recyclable heterogeneous catalysts rsc.org |

| Reaction Time | Can be lengthy (hours to days) | Often significantly reduced (minutes) rasayanjournal.co.in |

| Waste Generation | Can generate significant chemical waste | Minimized waste generation, higher atom economy |

High-Throughput Screening and Combinatorial Chemistry for New Reactivity

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new reactions and identifying novel functionalities in molecules like this compound. These approaches allow for the rapid synthesis and testing of a large number of related compounds, known as a chemical library. acs.org

For this compound, the three chlorine atoms offer multiple sites for substitution reactions. A combinatorial approach could be used to systematically react the parent compound with a diverse set of nucleophiles, creating a library of new derivatives. Each member of this library could then be screened for various properties, such as biological activity or novel material characteristics. The synthesis of functionalized pyridazin-3(2H)-ones has demonstrated the potential for creating diverse derivatives through techniques like nucleophilic substitution. nih.govnih.gov

Table 2: Illustrative Combinatorial Library from this compound

| Parent Compound | Reagent 1 (e.g., Amines) | Reagent 2 (e.g., Thiols) | Reagent 3 (e.g., Alcohols) |

| This compound | Derivative A1 | Derivative B1 | Derivative C1 |

| Derivative A2 | Derivative B2 | Derivative C2 | |

| Derivative A3 | Derivative B3 | Derivative C3 | |

| ... | ... | ... |

This modular approach allows for the systematic exploration of the chemical space around the pyridazine core, significantly increasing the chances of discovering compounds with desired properties. acs.org

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and potential applications. rsc.orgnih.gov For this compound and its derivatives, AI/ML models can be trained on existing data to make predictions that can guide and accelerate experimental work. nih.gov

Key areas where AI/ML are making an impact include:

Property Prediction: ML models can predict a wide range of physicochemical properties, such as solubility, and biological activities. researchgate.netsapiosciences.com For instance, a quantitative structure-property relationship (QSPR) model could be developed to predict the efficacy of pyridazine derivatives as corrosion inhibitors. researchgate.net

Reaction Prediction: AI can predict the most likely products of a chemical reaction, identify optimal reaction conditions, and even suggest novel synthetic routes. rsc.org This can save significant time and resources in the lab by prioritizing experiments that are most likely to succeed.

De Novo Design: AI algorithms can design entirely new molecules with a desired set of properties. By defining the target characteristics, researchers can use AI to generate novel pyridazine structures that are optimized for a specific application.

A recent study highlighted the power of ML in predicting the corrosion inhibition efficiency of pyridazine compounds, where models like gradient boosting and random forest showed significantly improved predictive accuracy with the inclusion of virtual samples. researchgate.net

Table 3: Examples of Predictable Properties for Pyridazine Derivatives using AI/ML

| Property Type | Specific Example | Potential Application |

| Physicochemical | Aqueous Solubility | Drug development, material formulation nih.gov |

| Biological Activity | Inhibition of a specific enzyme | Drug discovery mdpi.com |

| Material Property | Corrosion Inhibition Efficiency | Development of anti-corrosion agents researchgate.net |

| Reactivity | Site of Nucleophilic Attack | Guiding synthetic strategy nih.gov |

Advanced Characterization Techniques for Solid-State Properties and Surface Interactions

A thorough understanding of the solid-state properties of this compound is crucial for its application in materials science. Advanced characterization techniques provide detailed insights into its crystal structure, polymorphism, and surface interactions.

X-Ray Powder Diffraction (XRPD): This technique is fundamental for identifying the crystalline phases of a material and determining its crystal structure. malvernpanalytical.com For a molecule like this compound, XRPD can be used to study how the substitution of chlorine atoms affects the crystal packing.

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of a material, such as its melting point and phase transitions. malvernpanalytical.com This information is vital for assessing the thermal stability of the compound.

Solid-State NMR (ssNMR) Spectroscopy: ssNMR provides detailed information about the local environment of atoms within a solid. For this compound, 13C and 15N ssNMR could reveal insights into the electronic structure and intermolecular interactions in the solid state. mdpi.com

Spectroscopic Techniques (FTIR, Raman): Infrared and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a fingerprint of its chemical structure. researchgate.net These techniques are also sensitive to the crystalline form and can be used to differentiate between polymorphs. researchgate.net

The planar nature of the pyridazine ring can promote π–π stacking interactions, which can lead to dense crystal packing and influence the material's properties. rsc.org Understanding these interactions is key to designing materials with specific electronic or optical properties.

Table 4: Advanced Characterization Techniques and Their Applications

| Technique | Information Provided | Relevance to this compound |

| X-Ray Powder Diffraction (XRPD) | Crystal structure, phase identification, polymorphism malvernpanalytical.com | Understanding crystal packing and solid-state forms. |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, thermal stability malvernpanalytical.com | Assessing material stability and processing parameters. |

| Solid-State NMR (ssNMR) | Local atomic environment, intermolecular interactions mdpi.com | Probing the effects of substituents on the electronic structure. |

| Raman Spectroscopy | Vibrational modes, molecular fingerprint, polymorphism researchgate.net | Differentiating between crystalline and amorphous forms. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-Trichloro-6-phenylpyridazine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Microwave-assisted synthesis is a promising approach for pyridazine derivatives, as demonstrated for structurally similar compounds like 3,6-dichloropyridazine. Key parameters include temperature (150–200°C), solvent polarity, and reaction time. Statistical experimental design (e.g., factorial design) can optimize variables such as stoichiometry and catalyst loading while minimizing trial numbers . For functionalization, selective chlorination at the 3,4,5-positions requires careful control of halogenating agents (e.g., POCl₃) and protecting group strategies to avoid over-substitution .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : HPLC-MS with reverse-phase C18 columns and UV detection (λ = 254 nm) resolves impurities from unreacted precursors or byproducts.

- Structural Confirmation : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substitution patterns, while high-resolution mass spectrometry (HRMS) confirms molecular weight.

- Crystallinity : X-ray diffraction (single-crystal) or PXRD for polymorph analysis .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products. For light sensitivity, expose samples to UV-Vis radiation (300–800 nm) and monitor via spectroscopic shifts. Thermodynamic stability can be modeled using Gaussian software to calculate bond dissociation energies (BDEs) of C-Cl bonds .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering) or solvent-induced shifts. Variable-temperature NMR (VT-NMR) from -50°C to 80°C can identify conformational equilibria. DFT calculations (B3LYP/6-311+G(d,p)) simulate spectra and assign peaks by comparing computed vs. experimental chemical shifts .

Q. What computational strategies predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer :

- Reactivity Prediction : Use molecular docking (AutoDock Vina) to model Pd-catalyst interactions with chloro-substituents.

- Kinetic Modeling : Transition state theory (TST) in Gaussian or ORCA software calculates activation barriers for selective C-Cl bond cleavage.

- Experimental Validation : Screen ligands (e.g., SPhos, XPhos) under inert conditions (Argon) with Pd(OAc)₂ as catalyst .

Q. How can researchers design experiments to investigate the compound’s potential in multi-disciplinary applications (e.g., agrochemicals or materials science)?

- Methodological Answer :

- Agrochemical Screening : Test herbicidal activity via Arabidopsis growth inhibition assays at varying concentrations (1–100 µM).

- Materials Science : Incorporate into metal-organic frameworks (MOFs) via solvothermal synthesis (DMF, 120°C) and characterize porosity via BET analysis.

- Toxicity Profiling : Use in silico tools (e.g., ECOSAR) to predict ecotoxicity and prioritize in vitro assays (e.g., zebrafish embryo toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.